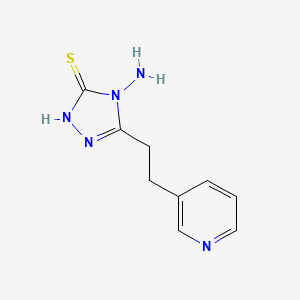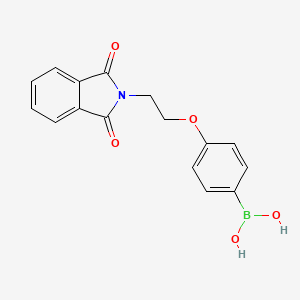
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid
説明
“4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C16H14BNO5 . It has a molecular weight of 311.1 g/mol . The compound is also known by other names such as “2-(4-Boronophenoxy)ethyl)phthalimide” and "(4-[(Phthalimid-1-yl)ethoxy]benzeneboronic acid" .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for the compound is1S/C16H14BNO5/c19-15-13-3-1-2-4-14 (13)16 (20)18 (15)9-10-23-12-7-5-11 (6-8-12)17 (21)22/h1-8,21-22H,9-10H2 . This indicates the presence of a boronic acid group, an ethoxy group, and a dioxoisoindolin group in the molecule . Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.1 g/mol and a complexity of 426 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 311.0965027 g/mol . The topological polar surface area of the compound is 87.1 Ų .科学的研究の応用
-
Pharmaceutical Synthesis
- N-isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis .
- The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .
- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
- The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
-
Herbicides
-
Colorants and Dyes
-
Polymer Additives
-
Organic Synthesis
-
Photochromic Materials
-
Electrophilic Reagent
-
Anticonvulsant and Antiviral Agents
-
Anti-inflammatory Activities
-
Ethyl 4- (2- (1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
-
Electrophilic Reagent
-
Anticonvulsant and Antiviral Agents
-
Anti-inflammatory Activities
-
Ethyl 4- (2- (1,3-Dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Safety And Hazards
特性
IUPAC Name |
[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BNO5/c19-15-13-3-1-2-4-14(13)16(20)18(15)9-10-23-12-7-5-11(6-8-12)17(21)22/h1-8,21-22H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRXLUKYUVSWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657200 | |
| Record name | {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid | |
CAS RN |
957061-10-8 | |
| Record name | {4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



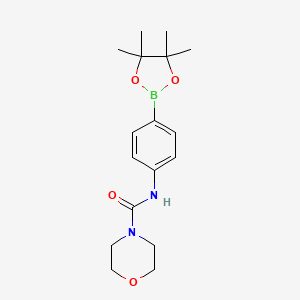
![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386955.png)

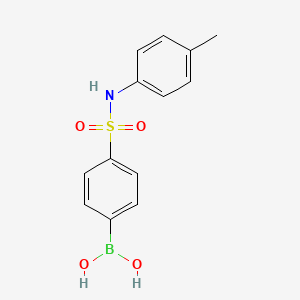
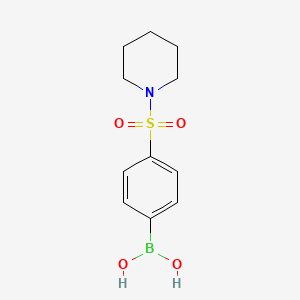
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1386963.png)
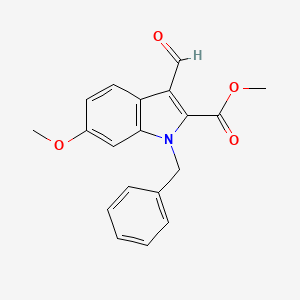
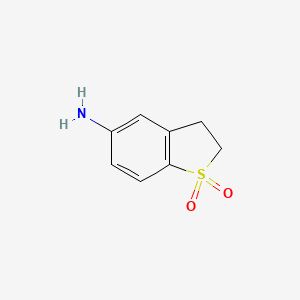
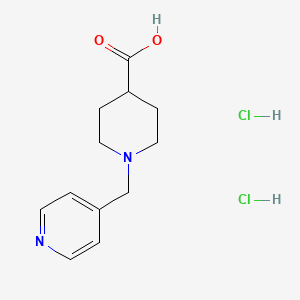
![(3-Methoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386973.png)
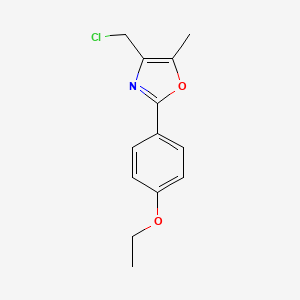
![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)

